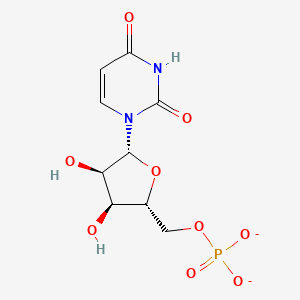

UMP dianion

Description

Uridine 5′-monophosphate (UMP) is a pyrimidine ribonucleotide critical for RNA synthesis and cellular metabolism. Its dianion form (UMP²⁻) arises from the deprotonation of its two phosphate oxygens, conferring a net charge of -2. This charged state is essential for its biochemical interactions, particularly in enzymatic reactions where electrostatic interactions stabilize transition states or intermediates. UMP dianion plays a central role in catalysis by orotidine 5′-monophosphate decarboxylase (OMPDC), which converts orotidine 5′-monophosphate (OMP) to UMP via a stabilized vinyl carbanion intermediate . The phosphodianion group of UMP is a key structural feature that enables high catalytic efficiency and substrate specificity in enzymatic systems .

Propriétés

Numéro CAS |

5690-54-0 |

|---|---|

Formule moléculaire |

C9H11N2O9P-2 |

Poids moléculaire |

322.17 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/p-2/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

DJJCXFVJDGTHFX-XVFCMESISA-L |

SMILES isomérique |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O |

SMILES canonique |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Uridine 5’-monophosphate can be synthesized from orotidine 5’-monophosphate through a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without catalysis but becomes significantly faster with the enzyme’s presence.

Industrial Production Methods

Industrial production of uridine 5’-monophosphate often involves the use of recombinant Saccharomyces cerevisiae strains. These strains are engineered to overexpress specific genes, such as orotate phosphoribosyltransferase and orotidine monophosphate decarboxylase, to enhance the production of uridine 5’-monophosphate from orotic acid . The process involves cultivating the yeast cells in a suitable medium and optimizing reaction conditions to maximize yield.

Analyse Des Réactions Chimiques

Coordination Reactions with Metal Ions

UMP²⁻ exhibits strong affinity for metal ions, forming stable complexes through interactions with its phosphate group and nucleobase.

Copper(II) Complexation

-

UMP²⁻ binds to Cu²⁺ via phosphate oxygen atoms and π-π stacking interactions with the uracil ring.

-

Structural studies reveal a 2:1 stoichiometry (UMP²⁻:Cu²⁺), with coordination distances of 1.95–1.97 Å for Cu–O bonds .

-

Binding constants for UMP²⁻ with a supramolecular copper complex show selectivity over other nucleotides :

| Nucleotide | Conditional Binding Constant (K<sub>con</sub>, M⁻¹) |

|---|---|

| UMP²⁻ | 1.2 × 10⁴ |

| GMP²⁻ | 2.5 × 10⁴ |

| AMP²⁻ | 1.8 × 10⁴ |

Lanthanide(III) Chelation

-

UMP²⁻ coordinates trivalent lanthanides (Ln³⁺) exclusively through its phosphate group, forming 2:1 (UMP²⁻:Ln³⁺) complexes .

-

Stability constants (log β) for representative complexes:

| Ln³⁺ | log β (25°C, I = 0.1 M) |

|---|---|

| La³⁺ | 8.2 ± 0.1 |

| Nd³⁺ | 8.5 ± 0.2 |

| Eu³⁺ | 9.1 ± 0.1 |

Sulfite Addition at C6

UMP²⁻ undergoes nucleophilic addition with sulfite (SO₃²⁻) at the C6 position of the uracil ring, forming diastereomeric 5,6-dihydro-6-sulfonyl derivatives .

Reaction Kinetics

-

The reaction is pH-dependent, with optimal rates near neutral conditions (pH 7.0–7.5).

-

Second-order rate constants (k<sub>2</sub>) for sulfite addition:

| Substrate | k<sub>2</sub> (M⁻¹s⁻¹) |

|---|---|

| UMP²⁻ | 0.18 ± 0.02 |

| OMP²⁻ | 0.005 ± 0.001 |

-

Equilibrium favors sulfite adduct formation (K<sub>eq</sub> = 19 M⁻¹ for UMP²⁻ vs. 4.9 M⁻¹ for OMP²⁻) .

Hydrolysis and Decomposition Pathways

The phosphate dianion in UMP²⁻ participates in hydrolysis reactions, though its stability is notable under physiological conditions.

Phosphate Ester Hydrolysis

-

Spontaneous hydrolysis of UMP²⁻ is extremely slow, with a half-life >10⁷ years at 25°C .

-

In acidic conditions (pH < 3), specific acid catalysis accelerates hydrolysis via protonation of the leaving group .

Radical-Induced Decomposition

-

Electron attachment to UMP²⁻ induces C3′–O(P) bond rupture, forming a uracil radical and ribose-3-phosphate fragment .

-

Activation energy for C3′–O(P) cleavage: 8.2 kcal/mol (gas phase) .

Supramolecular Assembly

UMP²⁻ participates in non-covalent interactions, enabling self-assembly or host-guest complexes.

π–π Stacking Interactions

-

In copper complexes, UMP²⁻ exhibits face-to-face π–π stacking with centroid distances of 3.61–3.63 Å .

Anion-π Interactions

-

The negatively charged phosphate group engages in anion-π interactions with aromatic systems in synthetic hosts, enhancing binding affinity by 2–3 kcal/mol .

Electrophilic Reactivity

The uracil moiety in UMP²⁻ undergoes classic heterocyclic reactions:

Nitration and Alkylation

Applications De Recherche Scientifique

Uridine 5’-monophosphate has a wide range of applications in scientific research:

Chemistry: It is used to study nucleotide interactions with metal ions and their coordination properties.

Biology: It serves as a precursor for RNA synthesis and is involved in various metabolic pathways.

Medicine: Uridine 5’-monophosphate is used in studies related to cognitive function and neurological health.

Industry: It is used in the production of pharmaceuticals and as a food additive.

Mécanisme D'action

Uridine 5’-monophosphate exerts its effects through several mechanisms:

RNA Synthesis: It serves as a building block for RNA, facilitating the transcription process.

Metabolic Regulation: It is involved in the regulation of cellular metabolism and the synthesis of other pyrimidine nucleotides.

Enzyme Interaction: It interacts with various enzymes, including orotidylate decarboxylase and uridine-cytidine kinase-like 1, to regulate nucleotide synthesis.

Comparaison Avec Des Composés Similaires

Substrate Specificity in Enzymatic Reactions

OMP Decarboxylase (OMPDC)

- UMP vs. FUMP (5-Fluorouridine 5′-Monophosphate): OMPDC catalyzes deuterium exchange at the C-6 position of both UMP and FUMP, indicating similar stabilization of their vinyl carbanion intermediates. However, the 5-fluoro substituent in FUMP alters electronic properties, slightly reducing catalytic efficiency compared to UMP .

- UMP vs. EO (1-(β-D-Erythrofuranosyl)Orotic Acid): EO, a truncated OMP analog lacking the 4′-phosphodianion group, exhibits a 4 × 10⁸-fold lower decarboxylation rate than OMP. This highlights the critical 12 kcal/mol transition state stabilization provided by the UMP phosphodianion .

UMP/CMP Kinase

- UMP vs. CMP (Cytidine 5′-Monophosphate): UMP and CMP are equally efficient substrates for UMP/CMP kinase, with both showing high phosphorylation rates (Vmax/Km). In contrast, deoxycytidine monophosphate (dCMP) is a poor substrate due to its lack of a 2′-hydroxyl group, which disrupts ribose-phosphate interactions .

- Stereoselectivity:

The kinase lacks stereoselectivity for D- and L-forms of dideoxy-CMP, underscoring its adaptability to diverse nucleotide analogs .

Structural Interactions

Dinuclear Copper Receptor Complexes

- UMP vs. TMP (Thymidine 5′-Monophosphate): Crystallographic studies reveal that UMP and TMP form supramolecular assemblies with a dinuclear copper(II) receptor. While both nucleotides coordinate via phosphate and nucleobase interactions, the thymine methyl group in TMP introduces steric and electronic differences compared to uracil in UMP. These variations influence binding affinities and crystal packing .

Catalytic Efficiency and Binding Energy

- Phosphite Dianion (HPO₃²⁻) Activation:

Phosphite dianion enhances the decarboxylation of EO by OMPDC, providing ~8 kcal/mol transition state stabilization. Similarly, it accelerates deuterium exchange in FEU (a truncated FUMP analog) by 1.8 × 10⁴-fold, demonstrating its role as a versatile catalytic activator . - Phosphodianion Contribution: The 4′-CH₂OPO₃²⁻ group in UMP contributes ~12 kcal/mol to transition state stabilization, far exceeding the ~5.8 kcal/mol provided by exogenous phosphite in FEU reactions .

Kinetic Parameters

- UMP/CMP Kinase Substrate Preferences: Substrate Relative Vmax/Km Efficiency UMP 1.0 (reference) CMP 0.9 dCMP 0.1 Arabinofuranosyl-CMP 1.2 Kinetic data reveal that arabinofuranosyl-CMP is phosphorylated more efficiently than UMP, likely due to its altered sugar puckering enhancing enzyme-substrate complementarity .

Research Findings and Implications

Enzymatic Catalysis: The UMP dianion’s phosphodianion group is indispensable for transition state stabilization in OMPDC, enabling a 10¹⁷-fold rate enhancement over nonenzymatic decarboxylation .

Nucleotide Analogs: Modifications to the nucleobase (e.g., 5-fluoro in FUMP) or sugar (e.g., arabinose in arabinofuranosyl-CMP) can enhance or disrupt interactions with kinases, informing drug design for antiviral and anticancer therapies .

Supramolecular Chemistry: Structural studies of UMP and TMP with synthetic receptors highlight the role of phosphate-nucleobase cooperativity in molecular recognition, relevant to nucleotide sensing and delivery systems .

Activité Biologique

Uridine 5'-monophosphate (UMP) is a nucleotide that plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling. The dianion form of UMP, UMP dianion, is particularly significant in biochemical pathways due to its negative charge, which influences its interactions with enzymes and other biomolecules. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of UMP and Its Biological Significance

UMP serves as a precursor for the synthesis of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for RNA synthesis and metabolic processes. The conversion of UMP to UTP involves phosphorylation reactions that are catalyzed by specific kinases. This process is critical for maintaining nucleotide pools within cells, influencing cellular metabolism and signaling pathways.

2.1 Enzymatic Pathway Involvement

UMP is synthesized via the de novo pyrimidine biosynthesis pathway, primarily through the action of uridine monophosphate synthase (UMPS). In humans, UMPS catalyzes the final steps in this pathway, converting orotate to UMP. Recent studies indicate that UMPS exists in multiple structural states, influencing its enzymatic activity and metabolic flux. The presence of substrates like orotate can shift the equilibrium towards more active forms of UMPS, enhancing UMP production .

2.2 Interaction with Cellular Components

This compound interacts with various cellular components, including proteins and lipids. It has been shown to enhance membrane phosphatide synthesis in neuronal cells by increasing levels of CDP-choline, a critical precursor for phosphatidylcholine synthesis . This effect is mediated by elevated intracellular levels of UTP and CTP following UMP administration.

3.1 Neuroprotective Effects

A study involving gerbils demonstrated that oral administration of UMP significantly increased brain levels of uridine and cytidine, leading to enhanced synthesis of CDP-choline in brain tissues. The smallest effective dose was found to be 0.05 mmol/kg, indicating its potential as a neuroprotective agent . The increase in CDP-choline levels suggests that UMP may play a role in supporting neuronal membrane integrity and function.

3.2 Cardiovascular Implications

Research conducted on isolated rat hearts revealed that UMP can induce positive inotropic effects without altering heart rate during ischemic conditions. The protective effects were attributed to the activation of myocardial glycogen synthesis, highlighting UMP's potential role in cardiac metabolism and protection against ischemic injury .

4. Data Tables

5. Conclusion

The biological activity of this compound is multifaceted, influencing various physiological processes through its roles in nucleotide metabolism and cellular signaling. Its ability to enhance CDP-choline synthesis suggests potential therapeutic applications in neuroprotection and cardiovascular health. Further research is warranted to explore the full spectrum of biological activities associated with this compound and its derivatives.

6. Future Directions

Future studies should focus on:

- Investigating the molecular mechanisms underlying the neuroprotective effects of UMP.

- Exploring the therapeutic potential of UMP in clinical settings for neurodegenerative diseases.

- Analyzing the interaction between this compound and other metabolic pathways to elucidate its broader biological significance.

Q & A

Q. What enzymatic steps are critical in the de novo biosynthesis of UMP dianion, and how are they experimentally validated?

The de novo biosynthesis of this compound involves two key enzymatic steps catalyzed by orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPD). These activities are consolidated in the bifunctional enzyme UMP synthase in mammals. Experimental validation relies on molecular cloning of UMP synthase cDNA, domain-specific mutagenesis, and kinetic assays to isolate OPRT (NH2-terminal domain) and OMPD (COOH-terminal domain) functions. Overlapping cDNA and genomic fragment analysis confirms the enzyme's structure and catalytic regions . Isotopic tracing (e.g., C-labeled orotate) further verifies substrate conversion to UMP .

Q. How does this compound function as a metabolic intermediate in RNA synthesis?

this compound serves as the precursor for uridine triphosphate (UTP) and cytidine triphosphate (CTP) synthesis. After phosphorylation to UDP and UTP, it undergoes amination to form CTP, essential for RNA polymerization. Methodologically, this is studied via radiolabeled UMP incorporation assays in cell cultures, coupled with HPLC analysis to track nucleotide pools. Disruptions in UMP synthase activity (e.g., via siRNA knockdown) result in pyrimidine auxotrophy, confirming its metabolic centrality .

Advanced Research Questions

Q. What methodologies are recommended for investigating the bifunctional catalytic mechanism of UMP synthase?

To dissect UMP synthase's bifunctionality, researchers employ:

- Domain truncation : Expressing isolated OPRT and OMPD domains to test catalytic independence .

- X-ray crystallography : Resolving 3D structures to identify active sites (e.g., conserved residues in the OPRT domain homologous to E. coli OPRT) .

- Pre-steady-state kinetics : Using stopped-flow spectrophotometry to measure intermediate formation (e.g., orotidine-5'-monophosphate) during decarboxylation . Contradictions in interdomain communication are addressed via Förster resonance energy transfer (FRET) to monitor conformational changes .

Q. How can researchers resolve discrepancies in kinetic data when this compound acts as an allosteric modulator?

this compound antagonizes MgADP binding in carbamoyl phosphate synthetase (CPS), competing with activators like ornithine. Conflicting data on its allosteric dominance are resolved through:

- Competitive binding assays : Titrating UMP against H-labeled ornithine to quantify displacement .

- Surface plasmon resonance (SPR) : Directly measuring binding affinities of UMP to CPS variants with mutated regulatory domains .

- Molecular dynamics simulations : Modeling UMP-induced conformational shifts to explain its inhibitory efficacy despite ornithine’s presence .

Q. What experimental designs are effective for studying UMP analog effects on OMP decarboxylase activity?

Modified UMP analogs (e.g., 6-methyl UMP or 6-aza UMP) are used to probe OMPD active-site specificity. Methods include:

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics of analogs .

- Michaelis-Menten kinetics : Comparing and values for native vs. analog substrates (e.g., 6-methyl UMP shows partial inhibition, while 6-aza UMP causes complete inhibition) .

- Cryo-EM : Visualizing analog-induced distortions in the OMPD catalytic pocket .

Q. How should researchers address contradictions in data on this compound’s role in enzyme inhibition studies?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) affecting UMP’s ionization state. Mitigation strategies involve:

- Buffer standardization : Maintaining physiological pH (7.4) and ionic strength to stabilize the dianion form.

- Electrophoretic mobility shift assays (EMSAs) : Confirming UMP-enzyme complex formation under varying conditions .

- Synchrotron radiation circular dichroism (SRCD) : Detecting structural perturbations in enzymes upon UMP binding .

Q. Methodological Notes

- Key Techniques : Kinetic assays, domain mutagenesis, structural biology (X-ray/cryo-EM), and competitive binding studies are critical for UMP-related research .

- Data Validation : Use orthogonal methods (e.g., SPR + ITC) to confirm binding affinities and avoid artifact-driven conclusions .

- Contradiction Management : Replicate experiments under standardized conditions and employ computational modeling to reconcile kinetic disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.